molecular formula C6H8N2O3 B062817 3,5-Diaminobenzene-1,2,4-triol CAS No. 159661-43-5

3,5-Diaminobenzene-1,2,4-triol

Cat. No. B062817
CAS RN: 159661-43-5
M. Wt: 156.14 g/mol
InChI Key: IOPQZPLEMDWWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diaminobenzene-1,2,4-triol, also known as 3,5-Dihydroxybenzene-1,2,4-triamine, is an organic compound with the molecular formula C6H8N2O3. It is a derivative of benzene, and its structure consists of three hydroxyl groups and two amino groups attached to the benzene ring. This compound has attracted attention from the scientific community due to its various applications in scientific research.

Mechanism Of Action

The mechanism of action of 3,5-Diaminobenzene-1,2,4-triol is not well understood. However, it is believed that the compound reacts with hydrogen peroxide to form a colored compound, which can be detected using spectrophotometry.
Biochemical and Physiological Effects:
3,5-Diaminobenzene-1,2,4-triol has no known biochemical or physiological effects, as it is not used in drug development or medical treatments.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5-Diaminobenzene-1,2,4-triol in lab experiments is its ability to detect hydrogen peroxide with high sensitivity and specificity. However, one limitation is that the compound can be unstable in certain conditions, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of 3,5-Diaminobenzene-1,2,4-triol in scientific research. One potential application is in the development of biosensors for the detection of hydrogen peroxide in environmental samples. Another direction is the modification of the compound to improve its stability and sensitivity in detecting hydrogen peroxide. Additionally, the compound could be used in the development of new analytical methods for the detection of other compounds in biological samples.

Synthesis Methods

3,5-Diaminobenzene-1,2,4-triol can be synthesized through several methods. One of the most common methods is the reduction of 3-nitrobenzene-1,2,4-triol using sodium dithionite as a reducing agent. Another method is the reduction of 3-nitrophenol with hydrazine hydrate in the presence of a catalyst. Both methods result in the formation of 3,5-Diaminobenzene-1,2,4-triol.

Scientific Research Applications

3,5-Diaminobenzene-1,2,4-triol has various applications in scientific research. It is commonly used as a reagent in the determination of hydrogen peroxide, as it reacts with hydrogen peroxide to form a colored compound. This reaction is used in the detection of hydrogen peroxide in biological samples, such as blood and urine.

properties

CAS RN

159661-43-5

Product Name

3,5-Diaminobenzene-1,2,4-triol

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

3,5-diaminobenzene-1,2,4-triol

InChI

InChI=1S/C6H8N2O3/c7-2-1-3(9)6(11)4(8)5(2)10/h1,9-11H,7-8H2

InChI Key

IOPQZPLEMDWWAH-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1O)O)N)O)N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)N)O)N

synonyms

1,2,4-Benzenetriol, 3,5-diamino-

Origin of Product

United States

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